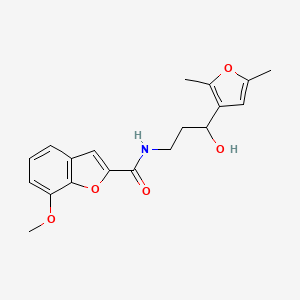

![molecular formula C22H16Cl2N4O3 B3008415 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide CAS No. 923217-47-4](/img/structure/B3008415.png)

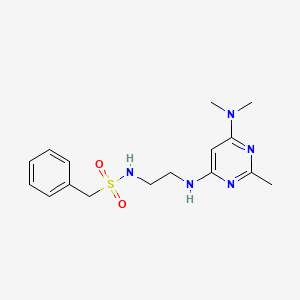

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide" is a complex organic molecule that appears to be related to various research efforts in the synthesis and analysis of heterocyclic compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and potential applications, particularly in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions with careful selection of starting materials and reagents. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . Similarly, the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide was achieved by reacting 6-methyluracil with 2-chloromethyltiiran, followed by a reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide . These methods may provide a foundation for the synthesis of the compound .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor of 0.042, revealing intermolecular hydrogen bonds . The crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides also showed folded conformations with intramolecular hydrogen bonding . These findings suggest that the compound of interest may also exhibit a complex molecular geometry with potential for inter- and intramolecular interactions.

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the types of chemical reactions that the compound of interest may undergo. For example, the reaction of 2-acetoacetamidopyridines with phosgene led to the formation of novel 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the reactivity of pyridine derivatives with phosgene . This information could be relevant when considering the reactivity of the pyrido[3,2-d]pyrimidin moiety in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The orthorhombic crystal system and specific unit cell parameters reported for N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide , as well as the conformational behavior determined by computer modeling for N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide , provide valuable information on the solid-state properties of these compounds. Such data can be used to predict the behavior of the compound under study, including its solubility, stability, and crystallinity.

Applications De Recherche Scientifique

Synthesis and Bioactivity

Anticancer Applications

A structurally similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and exhibited anticancer activity, as confirmed by in silico modeling studies targeting the VEGFr receptor (G. Sharma et al., 2018).

Antimicrobial Activity

Pyrimidinone and oxazinone derivatives, using citrazinic acid as a starting material, were synthesized for antimicrobial applications. These compounds showed good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Aisha Hossan et al., 2012).

Coordination Complex Formation

Research on tautomeric amidines interacting with 3-ferrocenylmethylidene-2,4-pentanedione resulted in the formation of pyrimidine and piperidone derivatives and polymeric coordination complexes, indicating potential for developing complex chemical structures (E. Klimova et al., 2013).

Synthesis of Novel Compounds

A study detailed the reaction of 2-acetoacetamidopyridines with phosgene to produce novel pyrimidin-4-ones, showcasing the compound's role in synthesizing new chemical entities (H. L. Yale & E. Spitzmiller, 1977).

X-Ray Structure Determination

Structural analysis of similar compounds provided insights into their molecular conformations and potential for further chemical modifications, which is crucial for designing drugs and other functional materials (S. Subasri et al., 2017).

Spectroscopic and Quantum Mechanical Studies

Benzothiazolinone acetamide analogs, including N-(3-chlorophenyl) variants, were synthesized and analyzed for their photochemical and thermochemical properties, indicating their potential use in photovoltaic cells and as photosensitizers (Y. Mary et al., 2020).

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N4O3/c23-15-8-6-14(7-9-15)12-28-21(30)20-18(5-2-10-25-20)27(22(28)31)13-19(29)26-17-4-1-3-16(24)11-17/h1-11H,12-13H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCPUONYGHQDIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid](/img/structure/B3008333.png)

![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)

![(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate](/img/structure/B3008336.png)

![N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B3008337.png)

![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)

![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3008353.png)

![4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B3008355.png)